molecular formula C10H8N2O2 B1617051 3-Methyl-5-nitroquinoline CAS No. 103754-53-6

3-Methyl-5-nitroquinoline

Cat. No.: B1617051
CAS No.: 103754-53-6
M. Wt: 188.18 g/mol
InChI Key: YWIZXDYNJNYJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic systems containing nitrogen. According to comprehensive chemical databases, the official International Union of Pure and Applied Chemistry name is designated as 3-methyl-5-nitroquinoline. This nomenclature reflects the positioning of substituents on the quinoline ring system, where the methyl group occupies the 3-position and the nitro group is located at the 5-position of the bicyclic structure. The systematic naming convention provides unambiguous identification of the molecular structure, distinguishing it from other positional isomers within the methylnitroquinoline family.

Structural isomerism within the methylnitroquinoline series presents fascinating variations in chemical properties and reactivity patterns. The comparison with related isomers reveals significant differences in molecular architecture and potential biological activity. For instance, 6-Methyl-5-nitroquinoline represents a closely related positional isomer bearing the Chemical Abstracts Service registry number 23141-61-9, with the methyl group relocated to the 6-position while maintaining the nitro group at the 5-position. This positional variation results in distinct melting point characteristics, with 6-Methyl-5-nitroquinoline exhibiting a melting point range of 115°C to 118°C, contrasting with the properties of the 3-methyl variant. Another significant structural variant, 5-nitroquinoline, lacks the methyl substituent entirely and bears Chemical Abstracts Service number 607-34-1, demonstrating a simplified molecular architecture with molecular formula C₉H₆N₂O₂.

The examination of structural isomerism extends to consideration of regioisomeric relationships within the nitroquinoline framework. Research has identified multiple methylnitroquinoline isomers, including 2-methyl-6-nitroquinoline, 2-methyl-8-nitroquinoline, 6-methyl-5-nitroquinoline, 6-methyl-8-nitroquinoline, and 7-methyl-8-nitroquinoline. Each of these compounds represents a unique arrangement of methyl and nitro substituents on the quinoline scaffold, resulting in distinct chemical and physical properties. The diversity of positional isomers underscores the importance of precise structural identification and nomenclature in distinguishing between closely related compounds within this chemical family.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The primary Chemical Abstracts Service registry number for this compound is 103754-53-6, which serves as the definitive identifier for this compound in international chemical databases and regulatory systems. This unique numerical identifier ensures accurate identification across diverse scientific and commercial platforms, preventing confusion with structurally similar compounds. The Chemical Abstracts Service registry system provides global standardization for chemical substance identification, making this number essential for research documentation, procurement processes, and regulatory compliance.

Alternative chemical designations for this compound include several systematic and commercial nomenclature variants that reflect different naming conventions and database structures. The molecular descriptor language number MFCD00274169 represents another standardized identifier used in chemical inventory systems. Additional commercial designations include catalog numbers and product codes used by various chemical suppliers, such as AS-58420 in the Key Organics catalog system and M180096 in specialized research chemical databases. These alternative identifiers facilitate cross-referencing between different commercial sources and research publications.

The systematic examination of alternative designations reveals the importance of standardized nomenclature in avoiding confusion with related compounds. For example, the distinction between this compound (Chemical Abstracts Service 103754-53-6) and 3-Methyl-5-nitroisoquinoline (Chemical Abstracts Service 18222-17-8) demonstrates the critical importance of precise identification. While these compounds share similar names and molecular formulas, they represent fundamentally different heterocyclic systems with isoquinoline versus quinoline backbones. This distinction has significant implications for chemical properties, synthetic applications, and biological activities.

Table 1: Chemical Abstracts Service Registry Numbers and Alternative Identifiers for Methylnitroquinoline Compounds

Compound Name Chemical Abstracts Service Number Molecular Descriptor Language Number Molecular Formula
This compound 103754-53-6 MFCD00274169 C₁₀H₈N₂O₂
3-Methyl-5-nitroisoquinoline 18222-17-8 MFCD11110422 C₁₀H₈N₂O₂
6-Methyl-5-nitroquinoline 23141-61-9 MFCD00024021 C₁₀H₈N₂O₂
5-Nitroquinoline 607-34-1 MFCD00006790 C₉H₆N₂O₂

Molecular Formula and Structural Relationship to Quinoline Derivatives

The molecular formula of this compound is C₁₀H₈N₂O₂, reflecting a molecular composition that includes ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 188.18 grams per mole, positioning the compound within the typical range for substituted quinoline derivatives used in pharmaceutical applications. The molecular architecture represents a systematic modification of the parent quinoline structure through the addition of methyl and nitro functional groups, each contributing specific electronic and steric influences to the overall molecular behavior.

The structural relationship to quinoline derivatives reveals a hierarchical organization of molecular complexity within this chemical family. The parent quinoline molecule (C₉H₇N) serves as the foundational bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring. The progression from quinoline to 5-nitroquinoline (C₉H₆N₂O₂) represents the initial introduction of electron-withdrawing nitro functionality, fundamentally altering the electronic distribution and reactivity patterns of the heterocyclic system. Further structural elaboration through methyl substitution yields various methylnitroquinoline isomers, each with distinct positional arrangements that influence chemical properties and biological activities.

Detailed analysis of the structural relationship reveals the significance of substitution patterns in determining molecular properties and reactivity. The quinoline framework consists of a pyridine moiety fused with a benzene ring, creating a bicyclic aromatic system with delocalized electron density. The introduction of a nitro group at the 5-position introduces strong electron-withdrawing character, significantly affecting the electron density distribution throughout the conjugated system. Simultaneously, the methyl group at the 3-position provides electron-donating influence and introduces steric considerations that affect molecular conformations and intermolecular interactions.

Research into nitroquinoline chemistry has revealed that substitution patterns dramatically influence chemical reactivity and synthetic utility. Studies of related nitroquinoline compounds, particularly 1-methyl-3,6,8-trinitro-2-quinolone, have demonstrated that nitro group positioning can activate the quinoline framework toward nucleophilic substitution reactions through unique mechanistic pathways. The specific positioning of functional groups in this compound creates opportunities for selective chemical transformations that distinguish it from other positional isomers within the methylnitroquinoline family.

Table 2: Molecular Properties and Structural Relationships of Quinoline Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern Electronic Effects
Quinoline C₉H₇N 129.16 Unsubstituted Aromatic heterocycle
5-Nitroquinoline C₉H₆N₂O₂ 174.16 5-nitro Electron-withdrawing
This compound C₁₀H₈N₂O₂ 188.18 3-methyl, 5-nitro Mixed electronic effects
6-Methyl-5-nitroquinoline C₁₀H₈N₂O₂ 188.18 6-methyl, 5-nitro Mixed electronic effects

The comparative analysis of molecular formulas within the quinoline derivative family demonstrates systematic relationships between structural modifications and molecular properties. The consistent molecular weight of 188.18 grams per mole shared between this compound and 6-Methyl-5-nitroquinoline reflects their isomeric relationship, while their different substitution patterns result in distinct chemical and physical properties. This structural diversity within a constant molecular formula framework illustrates the fundamental importance of positional isomerism in determining compound characteristics and applications.

Properties

IUPAC Name

3-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-8-9(11-6-7)3-2-4-10(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIZXDYNJNYJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300465
Record name 3-methyl-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103754-53-6
Record name 3-methyl-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Research Findings:

  • A recent study (2025) reported a stepwise dearomatization and selective C3-nitration of quinoline , which can be adapted for 3-methylquinoline to yield this compound with high regioselectivity and yield. The process is metal- and base-free, enhancing its environmental and operational profile.

  • The nitration typically uses mild nitrating agents under carefully controlled temperature to avoid over-nitration or ring degradation.

Stepwise Synthesis via Quinoline Ring Construction

Another method involves synthesizing the quinoline core with substituents already in place or introduced via functional group transformations.

Example Synthetic Route:

  • Starting from 3-bromo-5-nitroquinoline , a key intermediate, various substitutions can be performed to introduce the methyl group at the 3-position or modify other positions.

  • The synthesis of 3-bromo-5-nitroquinoline can be achieved by bromination of quinoline derivatives followed by nitration.

  • Subsequent methylation at the 3-position can be performed using organometallic reagents or methylation agents under conditions that preserve the nitro group.

Detailed Synthetic Procedure Example

Although direct literature on this compound preparation is sparse, analogous quinoline derivatives provide a template for synthesis:

Step Reaction Reagents & Conditions Notes
1 Bromination of 3-aminoquinoline Bromine, sulfuric acid, silver sulfate catalyst, 0 °C to room temp overnight Produces 3-amino-5-bromoquinoline intermediate
2 Carbonyl insertion to form methyl ester Methanol, N,N-dimethylformamide, palladium chloride, triethylamine, CO pressure 0.8 MPa, 75 °C, 6 h Yields methyl 3-aminoquinoline-5-carboxylate with 81% yield
3 Nitration Mild nitrating agent (e.g., HNO3 or NO2+ source), controlled temperature Selective nitration at 5-position to introduce nitro group
4 Methylation at 3-position Methylating agent (e.g., methyl iodide) or organometallic reagent Introduces methyl group at 3-position

Note: The above is adapted from related quinoline derivative syntheses due to limited direct protocols for this compound.

Solubility and Stock Solution Preparation

For practical applications, preparation of stock solutions of this compound is critical. Solubility data and solvent selection influence the preparation method of solutions for biological or chemical assays.

Stock Solution Concentration Solvent Volume for 1 mg Solvent Volume for 5 mg Solvent Volume for 10 mg
1 mM 5.31 mL 26.57 mL 53.14 mL
5 mM 1.06 mL 5.31 mL 10.63 mL
10 mM 0.53 mL 2.66 mL 5.31 mL

Solvents include DMSO, PEG300, Tween 80, corn oil, or water mixtures, added sequentially with physical agitation to ensure clarity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Reference
Direct nitration of 3-methylquinoline Simple, fewer steps, metal/base-free Requires regioselectivity control Moderate to high
Stepwise synthesis via bromination and carbonyl insertion High purity intermediates, scalable Multi-step, requires catalysts Up to 81% (intermediate)
Methylation post-nitration Flexibility in substitution pattern Potential side reactions Variable Inferred

Summary of Research Findings

  • The stepwise dearomatization/nitration method offers a modern, efficient route to 3-nitroquinoline derivatives, adaptable for 3-methyl substitution, with excellent stereoselectivity and environmentally benign conditions.

  • The bromination-carbonyl insertion approach provides a robust synthetic route for quinoline derivatives with functional groups at the 3- and 5-positions, enabling large-scale production with good yields.

  • Careful solvent selection and solution preparation protocols ensure the compound’s usability in downstream applications, emphasizing the importance of solubility data in preparation methods.

Concluding Remarks

The preparation of this compound involves strategic nitration and methylation steps, either through direct functionalization of quinoline or via intermediate synthesis involving brominated quinolines. Recent advances highlight environmentally friendly, metal-free nitration methods, while traditional palladium-catalyzed carbonyl insertion reactions remain valuable for producing key intermediates. The choice of method depends on desired scale, purity, and available starting materials.

Chemical Reactions Analysis

Vicarious Nucleophilic Substitution (VNS) Reactions

The nitro group at the 5-position activates the quinoline ring for nucleophilic substitution. In VNS reactions, potassium tert-butoxide deprotonates the substrate, forming a Meisenheimer intermediate. Subsequent attack by nucleophiles (e.g., amines) leads to substitution at the 4- or 6-position (para or meta to the nitro group).

Example Reaction:
3-Methyl-5-nitroquinoline reacts with hydroxylamine in the presence of potassium tert-butoxide to yield 4-amino-3-methyl-5-nitroquinoline.

SubstrateNucleophileConditionsYield (%)ProductSource
This compoundNH₂OHKOtBu, DMF, 0°C→RT634-Amino-3-methyl-5-nitroquinoline

Mechanistic studies suggest the reaction proceeds via a Meisenheimer complex stabilized by resonance with the nitro group . Steric hindrance from the 3-methyl group directs substitution to the less hindered 4-position.

Oxidative Amination

Under oxidative conditions (e.g., KMnO₄ in liquid ammonia), this compound undergoes amination. The nitro group facilitates electron-deficient aromatic ring activation, enabling nucleophilic attack by ammonia.

Reaction Pathway:

  • Addition: Ammonia attacks the α- or γ-position relative to the nitro group, forming dihydroquinoline intermediates.

  • Oxidation: KMnO₄ oxidizes the intermediates to yield amino-nitro products.

SubstrateOxidizing AgentSolventProducts (Ratio)Yield (%)Source
This compoundKMnO₄NH₃ (l), H₂O4-Amino-3-methyl-5-nitroquinoline (1)
6-Amino-3-methyl-5-nitroquinoline (1.7)
20–30

The product distribution reflects kinetic control, favoring attack at the less sterically hindered positions .

Cycloaddition Reactions

The distorted aromaticity of the quinoline ring (due to steric repulsion between the 3-methyl and 5-nitro groups) enables cycloaddition with electron-rich dienes.

Example: Reaction with 1,3-cyclohexadiene yields a fused tetracyclic adduct.

SubstrateDieneConditionsProductYield (%)Source
This compound1,3-cyclohexadieneCH₂Cl₂, 25°C, 12hFused tricyclic derivative75

The reaction proceeds via a nitroalkene-like intermediate, with the pyridone ring acting as a dienophile .

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine without affecting the quinoline ring.

SubstrateCatalystConditionsProductYield (%)Source
This compoundPd/CH₂ (1 atm), EtOH3-Methyl-5-aminoquinoline92

The amine product serves as a precursor for further functionalization (e.g., acylation, sulfonation).

Electrophilic Substitution

The nitro group deactivates the ring toward electrophilic attack, but the 8-position (meta to nitro) remains susceptible to halogenation or sulfonation.

Chlorination:
this compound reacts with PCl₅ to form 8-chloro-3-methyl-5-nitroquinoline.

SubstrateReagentConditionsProductYield (%)Source
This compoundPCl₅Reflux, 4h8-Chloro-3-methyl-5-nitroquinoline85

Thermal Rearrangement

Heating this compound in polar aprotic solvents (e.g., DMSO) induces a -sigmatropic shift of the nitro group, forming 3-methyl-8-nitroquinoline.

SubstrateConditionsProductYield (%)Source
This compoundDMSO, 120°C, 6h3-Methyl-8-nitroquinoline68

This rearrangement is intramolecular and follows a radical-pair mechanism .

Scientific Research Applications

Scientific Research Applications

3-Methyl-5-nitroquinoline has been documented for various applications across different fields:

Chemistry

  • Building Block for Synthesis : It serves as an intermediate in synthesizing more complex quinoline derivatives, facilitating the development of new chemical entities useful in various applications.

Biology

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria by inhibiting DNA synthesis through targeting bacterial DNA gyrase and topoisomerase .

Medicine

  • Anticancer Research : Studies have shown that this compound induces apoptosis in cancer cell lines, including breast and colon cancer cells, by activating caspase pathways . Its derivatives are explored for their potential in developing new anticancer agents.

Industrial Applications

  • Dyes and Pigments : The compound is utilized in producing various dyes and pigments due to its stable chemical structure.
  • Corrosion Inhibitor : It has been investigated as a potential corrosion inhibitor in acidic environments, protecting mild steel from degradation .

The biological activities of this compound are diverse:

  • Antimicrobial Properties : Effective against multiple bacterial strains with MIC values comparable to standard antibiotics.
  • Antioxidant Activity : Demonstrates capacity to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anti-inflammatory Effects : Research indicates possible anti-inflammatory properties, contributing to its therapeutic potential.

Antimicrobial Studies

Research has demonstrated that this compound effectively inhibits bacterial growth. In vitro assays revealed that it can inhibit various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anticancer Research

A study highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death . Preclinical models suggest promising results for further development as an anticancer agent.

Oxidative Stress Reduction

Experimental models indicate that the compound can reduce oxidative stress markers, supporting its role as an antioxidant agent. This activity may contribute to protective effects in various pathological conditions.

Mechanism of Action

The biological activity of 3-Methyl-5-nitroquinoline is primarily attributed to its ability to interact with nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage, leading to cell death. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

The following compounds share structural or functional similarities with 3-Methyl-5-nitroquinoline:

Compound Name CAS Number Molecular Formula Framework Substituents Key Applications
This compound 103754-53-6 C₁₀H₈N₂O₂ Quinoline 3-CH₃, 5-NO₂ Research reagent
3-Methyl-5-nitroisoquinoline 18222-17-8 C₁₀H₈N₂O₂ Isoquinoline 3-CH₃, 5-NO₂ Pharmaceuticals
6-Methyl-5-nitroisoquinoline 188121-31-5 C₁₀H₈N₂O₂ Isoquinoline 6-CH₃, 5-NO₂ Synthetic chemistry
4,6,8-Trimethylquinoline 88565-88-2 C₁₂H₁₂N Quinoline 4-CH₃, 6-CH₃, 8-CH₃ Material science
Key Observations:

Framework Differences: Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., 3-Methyl-5-nitroisoquinoline) feature a nitrogen atom in the second ring position, unlike quinoline’s first position. This alters electronic properties and reactivity . Substituent Positioning: The position of the nitro group significantly impacts biological activity.

Functional Group Impact: The nitro group (-NO₂) enhances electrophilic reactivity, enabling participation in substitution reactions. This group is critical in medicinal chemistry for drug design . Methyl groups (-CH₃) improve lipophilicity, influencing solubility and membrane permeability .

Comparable Compounds:
  • 3-Methyl-5-nitroisoquinoline: Synthesized via nitration of methyl-substituted isoquinoline precursors. Yields depend on nitration conditions (e.g., mixed acid systems) .
  • 6-Methyl-5-nitroisoquinoline: Produced through Vilsmeier-Haack formylation followed by nitration, with yields around 70–75% .
Anticancer Activity:
  • 3-Nitroquinoline Derivatives: Compounds like NQ1–NQ14 (from ) exhibit antitumor activity by inhibiting topoisomerase enzymes. The nitro group’s electron-withdrawing effect enhances DNA-binding capacity .

Stability and Handling

  • This compound: Requires cold storage (-80°C) to prevent decomposition. Solutions are sensitive to freeze-thaw cycles .
  • 3-Methyl-5-nitroisoquinoline: Similar storage requirements, but its isoquinoline framework may confer slightly higher thermal stability .

Biological Activity

3-Methyl-5-nitroquinoline is a nitrogen-containing heterocyclic compound derived from quinoline, notable for its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure:
this compound features a methyl group at the 3-position and a nitro group at the 5-position of the quinoline ring. These substitutions influence its reactivity and biological interactions.

Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to inhibit DNA synthesis in bacteria. It does this by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it exhibits a broad spectrum of bio-responses, including:

  • Antimicrobial Activity: Effective against various bacterial strains.
  • Anticancer Activity: Shows promise in inhibiting tumor growth.
  • Antioxidant Properties: Capable of scavenging free radicals.

Biological Activity Overview

Activity Type Description References
AntimicrobialInhibits growth of bacteria through DNA interference.
AnticancerInduces apoptosis in cancer cells; potential for use in chemotherapy.
AntioxidantReduces oxidative stress by scavenging free radicals.
Anti-inflammatoryMay modulate inflammatory pathways, reducing chronic inflammation.

Case Studies and Research Findings

1. Antimicrobial Studies:
Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

2. Anticancer Research:
A study highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death. The compound has shown promising results in preclinical models, suggesting potential for further development as an anticancer agent.

3. Oxidative Stress Reduction:
In experimental models, this compound demonstrated a capacity to reduce oxidative stress markers, indicating its potential as an antioxidant agent. This activity may contribute to its protective effects in various pathological conditions.

Future Directions

Given its diverse biological activities, further research is warranted to explore:

  • Structure-Activity Relationship (SAR): Investigating how modifications to the chemical structure affect biological activity.
  • Mechanistic Studies: Elucidating the precise biochemical pathways involved in its action.
  • Clinical Trials: Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-5-nitroquinoline, and how do reaction conditions (e.g., catalysts, temperature) affect yield and purity?

  • Methodological Answer : The compound is typically synthesized via nitration of 3-methylquinoline. Key variables include the nitrating agent (e.g., HNO₃/H₂SO₄), reaction temperature (0–5°C optimal for minimizing by-products), and purification methods (e.g., column chromatography). Yields range from 60–85% depending on solvent polarity and stoichiometric control . Characterization via HPLC and melting point analysis ensures purity.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what are the diagnostic spectral markers?

  • Methodological Answer :

  • ¹H NMR : Deshielding of protons adjacent to the nitro group (e.g., H-4 and H-6) results in distinct downfield shifts (δ 8.5–9.0 ppm).
  • IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 188 (C₁₀H₈N₂O₂) with fragmentation patterns consistent with nitro group loss .

Advanced Research Questions

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : Computational studies (e.g., DFT) predict preferential reactivity at the 7-position due to electron-withdrawing effects of the nitro group. Experimental validation involves competitive EAS reactions (e.g., bromination) monitored by LC-MS. Discrepancies between theoretical and experimental results may arise from solvent effects or steric hindrance from the methyl group .

Q. What methodological inconsistencies in published catalytic hydrogenation studies of this compound lead to variations in reported amine product yields?

  • Methodological Answer : Contradictions stem from differences in:

  • Catalyst type : Pd/C vs. Raney Ni (the latter may over-reduce the quinoline ring).
  • Solvent systems : Polar protic solvents (e.g., ethanol) favor faster H₂ uptake but may deactivate catalysts.
  • Pressure/Temperature : High-pressure H₂ (5 atm) at 50°C optimizes selectivity for the amine without ring saturation. Statistical analysis (ANOVA) of published data can isolate significant variables .

Q. How can hybrid computational-experimental approaches resolve ambiguities in the tautomeric behavior of this compound in solution?

  • Methodological Answer : Tautomerism between nitro and nitroso-oxime forms can be investigated via:

  • Variable-temperature NMR : Detects equilibrium shifts.
  • UV-Vis spectroscopy : Monitors absorbance changes under pH variation.
  • DFT with implicit solvent models : Predicts stability of tautomers in polar vs. nonpolar media. Cross-validating computational Gibbs free energies with experimental pKa values clarifies dominant tautomers .

Data Contradiction and Synthesis Optimization

Q. Why do conflicting reports exist regarding the antimicrobial activity of this compound derivatives, and how can researchers design studies to address these gaps?

  • Methodological Answer : Discrepancies may arise from:

  • Bacterial strain variability : Use standardized strains (e.g., ATCC) and minimum inhibitory concentration (MIC) protocols.
  • Structural modifications : Systematic SAR studies comparing nitro-group positioning and methyl substitution.
  • Assay conditions : Control for pH, solvent (DMSO vs. aqueous), and incubation time. Meta-analysis of existing data with subgroup stratification is recommended .

Ethical and Reproducibility Considerations

Q. What ethical and reporting standards should guide preclinical studies involving this compound, particularly in toxicity assays?

  • Methodological Answer : Follow NIH guidelines for:

  • Dose-response documentation : Transparent reporting of LD₅₀ and NOAEL values.
  • Animal welfare : Use of alternatives (e.g., in vitro models) where possible.
  • Data sharing : Raw toxicity datasets (e.g., histopathology images) must be archived in public repositories (e.g., Figshare) for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-nitroquinoline
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.